6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Overview
Description
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-methoxypyridine with ethyl chloroacetate in the presence of a base, followed by cyclization . The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Lacks the methoxy group and has different biological activities.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Another related compound with distinct properties and applications.
Uniqueness
6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
6-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZLVJBUJXQPJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=NC=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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